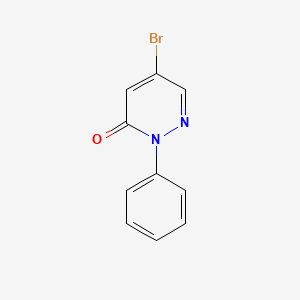

5-Bromo-2-phenylpyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-phenylpyridazin-3(2H)-one is a chemical compound with the molecular formula C10H7BrN2O and a molecular weight of 251.08 . It is used for research and development .

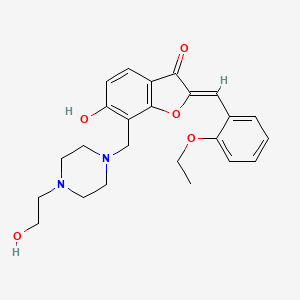

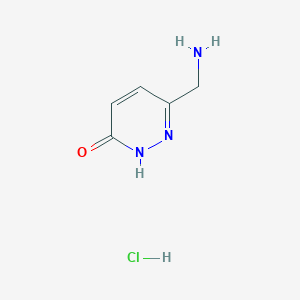

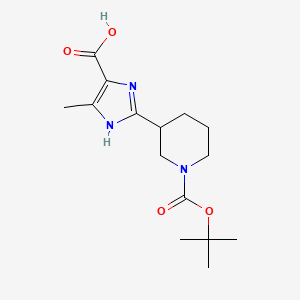

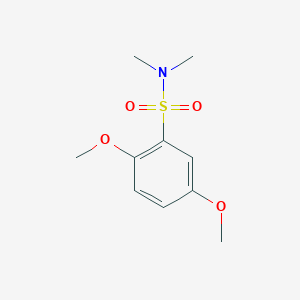

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-phenylpyridazin-3(2H)-one consists of a pyridazinone ring attached to a phenyl group and a bromine atom . The exact spatial configuration would require more detailed spectroscopic data.Physical And Chemical Properties Analysis

5-Bromo-2-phenylpyridazin-3(2H)-one has a molecular weight of 251.08 . More detailed physical and chemical properties such as melting point, boiling point, and density would require additional data.Applications De Recherche Scientifique

Chemical Synthesis and Pharmaceutical Applications

5-Bromo-2-phenylpyridazin-3(2H)-one has been utilized in the field of chemical synthesis, particularly in the preparation of pharmacologically active pyridazine derivatives. Sotelo and Raviña (2002) demonstrated its use in the regioselective arylation of 4-bromo-6-chloro-3-phenylpyridazine using Suzuki cross-coupling reactions. This methodology is significant for accessing a range of pharmacologically useful pyridazine derivatives, highlighting the compound's role as a versatile building block in medicinal chemistry (Sotelo & Raviña, 2002).

Insecticidal Activities

A study by Wu et al. (2012) synthesized N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives, showing significant insecticidal activities against Plutella xylostella. This research opens avenues for the use of pyridazin-3(2H)-one compounds in agricultural applications, particularly as insecticides (Wu et al., 2012).

Pyridazinone Derivatives in Pharmaceutical Development

Tsolomiti et al. (2007) reported a novel synthesis method for 4-mercapto-6-phenylpyridazin-3(2H)-ones, which have a broad spectrum of biological activities. These derivatives are being investigated for their potential use in treating various diseases, including multiple sclerosis, hypertension, and Alzheimer's disease. This research highlights the compound's importance in the development of new pharmaceuticals (Tsolomiti et al., 2007).

Functionalization and Synthesis Techniques

Verhelst et al. (2011) discussed the selective bromine-magnesium exchange on 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one, demonstrating the compound's role in the synthesis of a variety of pyridazin-3(2H)-one derivatives. This functionalization technique is crucial for creating compounds with specific chemical properties for various applications (Verhelst et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-2-phenylpyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-6-10(14)13(12-7-8)9-4-2-1-3-5-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIPQSDTUSJPBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-phenylpyridazin-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(o-tolyl)-5-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2361720.png)

![[1-[(2-Fluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B2361723.png)

![N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide](/img/structure/B2361725.png)

![1-[(E)-2-(3-Chlorophenyl)ethenyl]pyrazole](/img/structure/B2361732.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2361737.png)

![1-(3-methoxyphenyl)-5-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-3-carboxamide](/img/structure/B2361739.png)

![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl thiophene-2-carboxylate](/img/structure/B2361742.png)